molecular formula C8H8O2S B1471932 4-Cyclopropylthiophene-3-carboxylic acid CAS No. 1545820-28-7

4-Cyclopropylthiophene-3-carboxylic acid

Cat. No.: B1471932
CAS No.: 1545820-28-7
M. Wt: 168.21 g/mol
InChI Key: DULMRDASKQBQNK-UHFFFAOYSA-N
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Description

4-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the use of donor–acceptor cycloalkenes in [3 + n] cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a cyclopropyl group and a carboxylic acid group attached . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, are known to participate in a variety of chemical reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation reactions, and substitutions on the R group .


Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, are weak acids with acidity constants, Ka, being approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .

Scientific Research Applications

Synthesis Techniques

  • Thorpe cyclization, a method for constructing synthetically important thiophene derivatives, utilizes eco-friendly phase transfer catalysis techniques, offering a pathway to synthesize 3-aminothiophene derivatives from 3-hydroxy-2-arylacrylonitriles and thioglycolates under various conditions (Shah, 2011).
  • Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives rapidly, demonstrating an efficient transformation to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative (Hesse, Perspicace, & Kirsch, 2007).
  • The Gewald reaction, a one-pot synthesis method, enables the production of 2-aminothiophene-3-carboxylates with various aryl groups, showcasing the versatility of thiophene derivatives synthesis (Tormyshev et al., 2006).

Material Applications

  • Conducting polymer dyes based on thiophene derivatives have been evaluated for solar cell performance, indicating that carboxylic acid group-bearing thiophene derivatives exhibit strong binding to TiO2 layers and can significantly enhance cell efficiency (Yoon et al., 2011).
  • Terthiophene carboxylic derivatives have been synthesized and explored as fluorescent biosensors for protein detection, highlighting the potential of thiophene derivatives in developing new reagents for biological analysis (Hu, Xia, & Elioff, 2016).

Biological Activities

  • Synthesized thiophene derivatives, including 2-aminothiophene-3-carboxylate derivatives, have been evaluated for their antimicrobial activities, showing significant biological properties that make them potential candidates for drug development (Prasad et al., 2017).

Future Directions

The cyclopropylthiophene moiety, such as in 4-Cyclopropylthiophene-3-carboxylic acid, has attracted the attention of the scientific community for its potential pharmaceutical applications . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Properties

IUPAC Name

4-cyclopropylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-4-11-3-6(7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULMRDASKQBQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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